tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate
Overview
Description
The compound tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate is a chemical intermediate that can be utilized in various synthetic organic chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into similar tert-butyl compounds and their roles in synthesis, which can be extrapolated to understand the potential uses and characteristics of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate.
Synthesis Analysis
The synthesis of related tert-butyl compounds often involves multi-step reactions with a focus on maintaining enantioselectivity and functional group compatibility. For instance, the enantioselective synthesis of a tert-butyl carbamate using iodolactamization as a key step suggests that similar strategies could be applied to the synthesis of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate . Additionally, the use of tert-butyl groups in the synthesis of benzothiazole derivatives indicates that tert-butyl groups can be important for the stability and reactivity of the intermediates .
Molecular Structure Analysis
The molecular structure of tert-butyl compounds can be characterized using techniques such as NMR, IR, and X-ray crystallography. For example, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized and its crystal structure was determined, showing intermolecular interactions that stabilize the crystal lattice . These techniques could similarly be applied to determine the molecular structure of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate.
Chemical Reactions Analysis
Tert-butyl compounds participate in a variety of chemical reactions. Nucleophilic substitutions and radical reactions are common, as seen with tert-butyl phenylazocarboxylates, which undergo reactions with aromatic amines, alcohols, and through radical pathways . These reactions could be relevant to the tert-butyl benzimidazole derivative , as the presence of the tert-butyl group may influence its reactivity in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl compounds are influenced by their functional groups and molecular structure. For instance, the thermal and crystallographic properties of tert-butyl benzodiazole derivatives have been studied, providing insights into their stability and behavior under various conditions . These properties are crucial for the handling and application of tert-butyl benzimidazole derivatives in synthetic processes.
Scientific Research Applications
Chemical Synthesis and Biological Activity
The tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate compound serves as a key intermediate in the synthesis of novel benzazole derivatives with potential biological activities. For instance, the synthesis of novel benzazole derivatives bearing a (imidazolidin-2-yl)imino moiety, achieved by reacting aminobenzazoles with N, N'-bis(tert-butoxycarbonyl)imidazolidine-2-thione, has led to compounds with selective alpha 2-adrenoceptor ligand properties. These compounds, particularly marsanidine (13a), show potential for medical uses attributed to alpha 2-adrenoceptor agonists, suggesting a pathway for developing new therapeutic agents (Sa̧czewski et al., 2008).
Environmental and Health Impact Studies
Research on synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-hydroxytoluene (butylated hydroxytoluene, BHT), has expanded to include studies on their environmental occurrence, human exposure, and potential health impacts. These studies are crucial in understanding the broader implications of chemicals related to tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate in various matrices, including human tissues and environmental samples. The findings contribute to the ongoing debate on the safety of SPAs and guide future regulatory and safety assessments (Liu & Mabury, 2020).
Metabolism and Toxicity Studies
The metabolic pathways and potential toxic effects of related compounds, such as butylated hydroxytoluene (BHT) and its metabolites, are subjects of in-depth research. Understanding the metabolism, including the formation of ring-oxygenated metabolites and subsequent biological effects, is essential for assessing the safety and environmental impact of these compounds. Studies focusing on the metabolic conversion and potential toxicological implications provide essential insights into the safe use and environmental fate of tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate related chemicals (Yamamoto et al., 1991).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(bromomethyl)benzimidazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-15-11-9(7-14)5-4-6-10(11)16/h4-6,8H,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPRKXEVWZMAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C(C=CC=C21)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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